5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Description
The compound 5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic organic molecule featuring a benzoxazolone core, a pyrrolidine sulfonyl group, and a fluoropyridinyl ether moiety. The presence of the 5-fluoropyridinyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O5S/c1-21-15-8-14(3-4-16(15)27-18(21)23)28(24,25)22-7-6-12(10-22)11-26-17-5-2-13(19)9-20-17/h2-5,8-9,12H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYRYFICUDJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)COC4=NC=C(C=C4)F)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of 5-fluoropyridin-2-yl, which is then reacted with a methylpyrrolidine derivative to form a core pyrrolidine structure.
Sulfonylation: : The next step involves the sulfonylation of this intermediate with sulfonyl chloride under controlled conditions.
Final Assembly: : The final step is the cyclization reaction to form the benzoxazol-2-one structure, which is a critical part of the compound. This requires specific catalysts and heating protocols to ensure efficient ring closure.
Industrial Production Methods
On an industrial scale, these steps would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone.
Reduction: : Reduction reactions might involve hydride donors such as sodium borohydride.
Substitution: : Nucleophilic substitution can occur, particularly at the pyridine and benzoxazol rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, ozone, or potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium methoxide, organolithium reagents.
Major Products
Scientific Research Applications
Chemistry
The compound's unique structure makes it valuable for studying mechanisms of sulfonylation and cyclization reactions, providing insights into the synthesis of other heterocyclic compounds.
Biology
In biological research, this compound could be used to probe the interactions with various enzymes and receptors, particularly those involved in sulfonyl transfer and ring-closure activities.
Medicine
Potential medical applications include development as a therapeutic agent, particularly for conditions where the modulation of pyrrolidine and benzoxazole pathways is beneficial. This might include anti-inflammatory, anti-cancer, or anti-infective therapies.
Industry
In the industrial sector, the compound could serve as an intermediate in the production of more complex molecules, contributing to the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism by which 5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves the interaction with specific molecular targets. The fluoropyridinyl moiety might interact with nucleotide-binding sites, while the sulfonyl group could form covalent bonds with protein residues. This multi-faceted mechanism suggests potential pathways involving enzyme inhibition, receptor modulation, and signal transduction interference.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzoxazolone derivatives , pyrrolidine sulfonamides , and fluorinated heterocycles . Below is a comparative analysis with key compounds identified in the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorinated vs. Non-Fluorinated Analogs: The 5-fluoropyridinyl group in the primary compound likely improves lipophilicity and target binding compared to non-fluorinated pyrrolidine derivatives (e.g., 1361940-38-6) .
Sulfonamide Functionality : The sulfonyl group in the primary compound may enhance hydrogen-bonding interactions with enzymatic active sites, a feature shared with 1356454-41-5 but absent in 242472-21-5 .
Scaffold Diversity: While the benzoxazolone core (primary compound) is associated with kinase inhibition, thienopyrrol (1361940-38-6) and pyridinone (242472-21-5) scaffolds are linked to divergent biological targets .
Research Findings and Limitations
- Structural Insights : X-ray crystallography using programs like SHELXL (commonly employed for small-molecule refinement) could resolve the primary compound’s conformation, particularly the orientation of the fluoropyridinyl ether .
- Activity Data Gap: No explicit biological data (e.g., IC₅₀ values) for the primary compound are available in the provided evidence. Analogous compounds (e.g., 242472-21-5) suggest sulfonamide/oxadiazole moieties correlate with antimicrobial activity, but fluorinated systems may prioritize CNS or kinase targets .
- Synthetic Challenges: The tertiary sulfonamide and fluorinated ether in the primary compound likely require multi-step synthesis, contrasting with simpler analogs like 1361940-38-6, which features a thienopyrrol ring formed via cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
